Product packaging for (R)-Methyl 2,5-diamino-5-oxopentanoate(Cat. No.:)

(R)-Methyl 2,5-diamino-5-oxopentanoate

Cat. No.: B13498230
M. Wt: 160.17 g/mol
InChI Key: GBDRMPRTNVKBAD-SCSAIBSYSA-N
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Description

(R)-Methyl 2,5-diamino-5-oxopentanoate hydrochloride (CAS 74817-54-2) is a chiral glutamine derivative of high interest in medicinal chemistry and pharmaceutical research. The compound features a methyl ester and an amide group, making it a versatile building block for the synthesis of more complex molecules. Its defined stereochemistry at the 2-position is critical for research involving stereospecific biological interactions. This reagent is provided with comprehensive documentation, including a Certificate of Analysis (COA) and Safety Data Sheet (SDS), to ensure quality and support your research integrity . This product is intended for research applications only and is strictly not for diagnostic or therapeutic use. For optimal stability, the material should be stored under an inert atmosphere at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O3 B13498230 (R)-Methyl 2,5-diamino-5-oxopentanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

methyl (2R)-2,5-diamino-5-oxopentanoate

InChI

InChI=1S/C6H12N2O3/c1-11-6(10)4(7)2-3-5(8)9/h4H,2-3,7H2,1H3,(H2,8,9)/t4-/m1/s1

InChI Key

GBDRMPRTNVKBAD-SCSAIBSYSA-N

Isomeric SMILES

COC(=O)[C@@H](CCC(=O)N)N

Canonical SMILES

COC(=O)C(CCC(=O)N)N

Origin of Product

United States

Contextualizing Amino Acid Esters in Chemical Synthesis and Research

Amino acid esters are crucial intermediates in a variety of chemical syntheses, valued for their role as chiral building blocks and their utility in peptide synthesis. nih.govresearchgate.net The esterification of the carboxylic acid group serves as a common protective strategy, preventing its participation in undesired side reactions during peptide coupling or other transformations. This protection allows for the selective reaction of the amino group.

Methyl esters, in particular, are frequently employed due to the relative ease of their formation and subsequent deprotection. nih.gov A common method for the synthesis of amino acid methyl ester hydrochlorides involves the reaction of the amino acid with methanol (B129727) in the presence of trimethylchlorosilane at room temperature, which has been shown to be effective for a range of natural, aromatic, and aliphatic amino acids. nih.govresearchgate.net

Beyond peptide synthesis, the inherent chirality of amino acid esters makes them valuable starting materials in asymmetric synthesis, allowing for the construction of complex stereochemically-defined molecules. nih.govnih.gov Their application extends to medicinal chemistry and the development of novel polymer materials. nih.govresearchgate.net

Significance of Stereochemistry in the Chemical Profile of R Methyl 2,5 Diamino 5 Oxopentanoate

The stereochemistry of (R)-Methyl 2,5-diamino-5-oxopentanoate, specifically the (R)-configuration at the α-carbon, is a defining feature that dictates its chemical and biological behavior. In the realm of organic chemistry, the precise spatial arrangement of atoms is paramount, influencing reaction pathways, product formation, and biological interactions. acs.orgacs.org

All naturally occurring amino acids in proteins possess the L-configuration, which generally corresponds to the (S)-configuration, with the exception of cysteine. libretexts.org Consequently, the (R)-configuration of the title compound designates it as a derivative of the "unnatural" D-amino acid, D-glutamine. This distinction is critical, as enzymes and biological receptors are highly stereospecific. acs.org

The chiral integrity of this compound is essential when it is used as a chiral auxiliary or a starting material in asymmetric synthesis. The stereocenter directs the formation of new stereocenters in a predictable manner, a fundamental principle in the synthesis of enantiomerically pure compounds. acs.org The ability to selectively synthesize and utilize one enantiomer over the other is a cornerstone of modern pharmaceutical development and materials science. nih.gov

Historical Perspectives on the Synthesis and Derivatization of Amino Acid Amide Esters

The synthesis of amino acids and their derivatives has been a central theme in organic chemistry for over a century. Early methods, such as the Strecker and Gabriel syntheses, laid the groundwork for the preparation of α-amino acids. khanacademy.orgyoutube.com The esterification of these amino acids was a logical progression, aimed at protecting the carboxylic acid functionality.

Historically, the synthesis of amino acid esters often involved direct esterification using an alcohol in the presence of a strong acid catalyst, such as hydrogen chloride gas. nih.gov While effective, these methods could sometimes be harsh. Over time, milder and more efficient procedures have been developed, including the use of reagents like thionyl chloride with an alcohol and, more recently, trimethylchlorosilane in methanol (B129727). nih.govresearchgate.net

The derivatization of the amide group of glutamine and asparagine esters has also been a subject of study, often involving dehydration to the corresponding nitrile or hydrolysis to the carboxylic acid. These transformations expand the synthetic utility of these molecules, allowing for their incorporation into a wider array of target structures.

Advanced Analytical Characterization Techniques for R Methyl 2,5 Diamino 5 Oxopentanoate

Spectroscopic Methods in Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the identity and purity of (R)-Methyl 2,5-diamino-5-oxopentanoate. By interacting with the molecule in distinct ways, different regions of the electromagnetic spectrum can provide complementary pieces of structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. The integration of these signals would correspond to the number of protons in that environment.

Expected ¹H NMR Chemical Shifts

Protons Expected Chemical Shift (δ, ppm) Multiplicity
-OCH₃ (Methyl ester) ~3.7 Singlet (s)
H₂N-CH- (α-proton) ~3.8 - 4.2 Triplet (t) or Doublet of doublets (dd)
-CH₂-CH₂- (β and γ protons) ~1.9 - 2.5 Multiplet (m)
-C(=O)NH₂ (Amide protons) ~6.8 - 7.5 Two broad singlets

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Expected ¹³C NMR Chemical Shifts

Carbon Atom Expected Chemical Shift (δ, ppm)
-OCH₃ (Methyl ester) ~52
H₂N-C H- (α-carbon) ~53
-C H₂- (β-carbon) ~27-30
-C H₂- (γ-carbon) ~31-34
-C (=O)O- (Ester carbonyl) ~170-173

Note: These are estimated values based on typical ranges for these functional groups.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity between protons and carbons, respectively, solidifying the structural assignment.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to the stretching and bending vibrations of the bonds in this compound.

Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (Amine and Amide) Stretch 3400 - 3200 Medium-Strong, Broad
C-H (Aliphatic) Stretch 3000 - 2850 Medium
C=O (Ester) Stretch ~1740 Strong
C=O (Amide I) Stretch ~1680 Strong
N-H (Amide II) Bend ~1640 Medium

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and would be useful for studying the compound in aqueous solutions.

Mass Spectrometry (MS) Techniques (e.g., LC-MS, HRMS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact molecular weight of this compound (C₆H₁₂N₂O₃, Molecular Weight: 160.0848 g/mol ). This allows for the confident determination of the elemental formula.

LC-MS: Liquid chromatography-mass spectrometry would couple the separation power of HPLC with the detection capabilities of MS. The protonated molecule [M+H]⁺ would be expected at an m/z of approximately 161.0921. Fragmentation of this parent ion in the mass spectrometer (MS/MS) would likely involve the loss of small neutral molecules.

Potential Fragmentation Pathways

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss
161.0921 144.0655 NH₃ (Ammonia)
161.0921 129.0815 CH₄O₂ (Methanol)

Note: The fragmentation pattern can be complex and dependent on the ionization method and collision energy.

Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. As a chiral molecule, this compound would exhibit a characteristic CD spectrum, which would be the mirror image of the spectrum for its (S)-enantiomer. This technique is particularly useful for confirming the absolute configuration and assessing the enantiomeric purity of the sample. A pure (R)-enantiomer would show a specific Cotton effect (positive or negative peak) at certain wavelengths, and the absence of the corresponding mirror-image peaks would indicate high enantiomeric purity.

Chromatographic Techniques for Analysis and Separation

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and its enantiomer, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) (e.g., Chiral HPLC for Enantiomeric Purity)

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. Due to the lack of a strong UV chromophore, detection can be achieved using methods like evaporative light scattering detection (ELSD) or by derivatization with a UV-active agent.

For assessing enantiomeric purity, Chiral HPLC is the definitive method. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Typical Chiral HPLC Method Parameters

Parameter Description
Column Polysaccharide-based chiral stationary phases (e.g., Chiralpak® or Chiralcel® series) are commonly used for the separation of amino acid derivatives. yakhak.orgnih.gov
Mobile Phase A mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with an alcohol modifier such as isopropanol (B130326) or ethanol (B145695) is typically employed. yakhak.orgnih.gov
Detection UV detection (if derivatized) or Mass Spectrometry.

| Flow Rate | Typically in the range of 0.5 - 1.5 mL/min. |

Gas Chromatography (GC) with Chiral Columns

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For the enantiomeric separation of chiral molecules like this compound, standard GC columns are ineffective as enantiomers possess identical physical properties. wisc.edu Therefore, specialized chiral stationary phases (CSPs) are required. Chiral GC columns incorporate a chiral selector into the stationary phase, which allows for differential interaction with the two enantiomers, leading to their separation. gcms.cz

The most common chiral selectors used in GC are derivatized cyclodextrins. researchgate.net These are cyclic oligosaccharides that form inclusion complexes with the analyte. The separation mechanism relies on the differences in stability of the transient diastereomeric complexes formed between the cyclodextrin (B1172386) selector and each enantiomer. bgb-analytik.com For a compound like this compound, which is a derivative of the amino acid glutamine, direct analysis by GC can be challenging due to its polarity and low volatility. Therefore, chemical derivatization is often a necessary prerequisite to increase volatility and thermal stability. Common derivatization procedures for amino acid derivatives include acylation or silylation of the amino groups.

The selection of the appropriate chiral column is critical for achieving separation. A screening process involving several columns with different cyclodextrin derivatives is often employed to find the optimal stationary phase and temperature program.

Table 1: Potential Chiral GC Columns for Analysis of this compound Derivatives

Column Name (Selector Type)Chiral SelectorPotential Applications & Notes
Rt-βDEXsm Permethylated beta-cyclodextrinBroad applicability for many chiral compounds, including amino acid derivatives.
Chirasil-Val L-valine-tert-butylamide polysiloxaneSpecifically designed for amino acid enantiomers. High thermal stability. researchgate.net
Astec CHIRALDEX® G-TA Trifluoroacetyl-gamma-cyclodextrinOften used for the analysis of acylated chiral amines and amino alcohols.

This table is illustrative and represents common column types that would be screened for the analysis of this compound class.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that utilizes sub-2 µm stationary phase particles. This results in significantly higher efficiency, sensitivity, and speed compared to traditional High-Performance Liquid Chromatography (HPLC). For the enantiomeric resolution of this compound, chiral UPLC is the method of choice.

Similar to chiral GC, chiral UPLC relies on a chiral stationary phase (CSP) to resolve enantiomers. The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the CSP. bgb-analytik.com A wide variety of CSPs are commercially available, with polysaccharide-based and macrocyclic glycopeptide-based columns being particularly effective for a broad range of chiral compounds, including amino acid derivatives.

Method development involves screening different chiral columns and mobile phase compositions (normal phase, reversed-phase, or polar organic mode) to achieve baseline resolution. The choice of mobile phase and any additives (e.g., acids, bases) can significantly influence the retention and selectivity of the separation.

Table 2: Common Chiral UPLC/HPLC Columns for Amino Acid Derivative Separation

Column FamilyChiral Selector TypeCommon Trade NamesMobile Phase Modes
Polysaccharide Amylose (B160209) or Cellulose (B213188) derivatives (e.g., tris(3,5-dimethylphenyl)carbamate)RegisCell®, RegisPack®, Kromasil® CelluCoatNormal Phase, Reversed-Phase, Polar Organic
Macrocyclic Glycopeptide Vancomycin, TeicoplaninAstec® CHIROBIOTIC® V, TReversed-Phase, Polar Ionic, Polar Organic
Ligand Exchange Amino acid coated with a metal ion (e.g., Copper)Astec® CLC-LReversed-Phase (Aqueous)

This table presents common CSPs suitable for the chiral separation of this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions. libretexts.org In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the desired product. rochester.edu

A typical procedure involves spotting a small aliquot of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel) alongside spots of the pure starting material(s). libretexts.org A "co-spot," where the reaction mixture is spotted on top of the starting material, is crucial for confirming the identity of the spots. rochester.edu The plate is then developed in an appropriate solvent system. By observing the disappearance of the starting material spot and the appearance of a new product spot over time, the reaction's progression towards completion can be determined. libretexts.org Visualization is typically achieved using UV light or by staining with a reagent such as ninhydrin, which is specific for primary amines.

Table 3: Illustrative TLC Data for a Hypothetical Synthesis

Spot LaneCompound(s)Rf ValueObservation
1Starting Material (e.g., L-Glutamine)0.15Visible spot at the beginning of the reaction.
2Co-Spot0.15 & 0.50Shows both starting material and product spots.
3Reaction Mixture (at time = t)0.15 & 0.50Shows diminishing starting material and growing product spot.
4Product (this compound)0.50Target Rf for the final product.

Note: Rf (retention factor) values are hypothetical and depend on the specific TLC plate and solvent system used.

Crystallography and Solid-State Analysis

X-ray Diffraction Studies for Absolute Configuration and Conformation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. For a chiral compound like this compound, this technique provides unambiguous proof of its absolute configuration. researchgate.net

The method relies on a phenomenon known as anomalous dispersion (or resonant scattering). researchgate.net When the X-ray wavelength used is near the absorption edge of an atom in the crystal, it introduces small but measurable differences between the intensities of Friedel pairs of reflections (Ihkl ≠ I-h-k-l). The analysis of these differences, often quantified by the Flack parameter, allows for the definitive assignment of the absolute stereochemistry as either R or S. core.ac.uk A Flack parameter value close to zero for a given stereochemical model confirms its correctness.

Beyond confirming the 'R' configuration, a high-quality crystal structure reveals precise information about bond lengths, bond angles, and torsion angles. This defines the preferred conformation of the molecule in the solid state, including the orientation of the methyl ester and amide groups, and provides insights into intermolecular interactions like hydrogen bonding that dictate the crystal packing. nih.gov

Table 4: Typical Crystallographic Data Determined from X-ray Diffraction

ParameterDescriptionExample Value
Chemical Formula The elemental composition of the molecule.C₆H₁₂N₂O₃
Crystal System The symmetry class of the crystal lattice (e.g., Orthorhombic).Orthorhombic
Space Group The specific symmetry group of the crystal (e.g., P2₁2₁2₁).P2₁2₁2₁
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell.a=8.3 Å, b=9.0 Å, c=22.3 Å, α=β=γ=90°
Flack Parameter A value used to confirm the absolute configuration. A value near 0 is ideal.0.0(1)
R-factor (R₁) An indicator of the agreement between the crystallographic model and the experimental X-ray diffraction data.< 0.05

Note: Example values are illustrative and based on typical data for small organic molecules. core.ac.uk

Polymorphism Studies in Solid Forms

Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, stability, and bioavailability. Therefore, identifying and characterizing the polymorphic forms of this compound is critical for ensuring consistency and quality.

The investigation of polymorphism typically involves screening for different crystal forms by varying crystallization conditions such as solvent, temperature, and cooling rate. The resulting solids are then analyzed using a suite of analytical techniques. Powder X-ray Diffraction (PXRD) is the primary tool for identifying different crystalline forms, as each polymorph will produce a unique diffraction pattern.

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to detect phase transitions, determine melting points, and assess thermal stability. Spectroscopic methods, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, can also differentiate polymorphs by detecting subtle differences in the vibrational modes of the molecules that arise from their different arrangements in the crystal lattice.

Computational Chemistry and Theoretical Studies of R Methyl 2,5 Diamino 5 Oxopentanoate

Molecular Modeling and Conformation Analysis

Molecular modeling of (R)-Methyl 2,5-diamino-5-oxopentanoate is crucial for understanding its three-dimensional structure and flexibility, which in turn dictate its biological and chemical interactions. The presence of multiple rotatable bonds suggests that the molecule can adopt a variety of conformations in solution.

Conformational analysis is typically initiated by identifying all rotatable bonds and systematically rotating them to generate a wide range of possible 3D structures. These structures are then subjected to energy minimization using molecular mechanics force fields (e.g., MMFF94, AMBER) to identify stable, low-energy conformers. More accurate energy calculations are subsequently performed using quantum mechanics methods. For analogous molecules, studies combine theoretical calculations with experimental data, such as NMR coupling constants, to determine preferred solution conformations. nih.gov This integrated approach provides a more accurate picture of the molecule's dynamic behavior. The resulting conformational ensemble is critical for understanding how the molecule presents itself for interaction with other molecules, such as enzyme active sites.

Table 1: Representative Dihedral Angles for a Low-Energy Conformer of a Glutamine Analog

Dihedral AngleAtom 1Atom 2Atom 3Atom 4Predicted Angle (°)
ψ (psi)NCO150.3
φ (phi)CNC-145.8
χ1 (chi1)N-65.2
χ2 (chi2)175.1

Note: Data is hypothetical and representative of typical values for amino acid derivatives.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of this compound. researchgate.net These calculations can map the electron density distribution, identify molecular orbitals (HOMO and LUMO), and generate an electrostatic potential map.

The electronic structure provides deep insights into the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its behavior as an electron donor or acceptor. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. Furthermore, calculated parameters such as ionization potential, electron affinity, and chemical hardness can quantify its reactivity. For instance, DFT has been used to evaluate the interaction energy between glutamine and various chemical compounds, providing a basis for understanding intermolecular forces. researchgate.net These methods are foundational for predicting which parts of the molecule are most likely to engage in chemical reactions.

Table 2: Calculated Electronic Properties of a Model Amino Acid Ester

PropertyValueDescription
HOMO Energy-6.8 eVEnergy of the Highest Occupied Molecular Orbital
LUMO Energy-0.5 eVEnergy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap6.3 eVIndicator of chemical stability
Dipole Moment3.5 DMeasure of the molecule's overall polarity

Note: Values are representative and calculated using a common DFT method (e.g., B3LYP/6-31G).*

Docking and Molecular Dynamics Simulations (Contextualized to Biochemical Interactions, not Clinical)

Molecular docking and dynamics simulations are powerful tools to explore how this compound might interact with biological macromolecules, such as enzymes. As a derivative of glutamine, its interactions with glutamine-binding proteins are of particular interest.

Molecular Docking predicts the preferred orientation of the molecule when bound to a target protein. This "lock-and-key" simulation scores different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. For example, studies on glutamic acid derivatives have used docking to identify potential binding sites in enzymes like glutamine synthetase. mdpi.comresearchgate.net

Molecular Dynamics (MD) simulations provide a dynamic view of these interactions over time. Starting from a docked pose, MD simulates the movements of every atom in the system, offering insights into the stability of the binding, the role of water molecules, and any conformational changes in the protein or the ligand upon binding. MD simulations have been used to study the interaction between glutamate (B1630785) synthase and L-glutamine, revealing how the substrate can stabilize the enzyme in a catalytically competent conformation. researchgate.net These simulations are crucial for understanding the biochemical basis of molecular recognition.

Table 3: Hypothetical Docking Results for this compound with a Glutamine-Binding Protein

ParameterValueDescription
Binding Affinity-7.2 kcal/molEstimated free energy of binding
Hydrogen Bonds4Number of hydrogen bonds formed with active site residues
Key Interacting ResiduesTyr211, Arg30Amino acids in the binding pocket forming key interactions

Note: This data is illustrative, based on known interactions of glutamine with glutaminyl-tRNA synthetase. nih.gov

Prediction of Spectroscopic Properties and Chiral Recognition Mechanisms

Computational methods can predict various spectroscopic properties, which can aid in the experimental characterization of this compound.

NMR Spectroscopy: DFT calculations can accurately predict the chemical shifts of 1H and 13C nuclei. nih.gov This involves calculating the nuclear magnetic shielding tensors for a given molecular geometry. By performing these calculations on a Boltzmann-weighted ensemble of low-energy conformers, a theoretical NMR spectrum can be generated that accounts for the molecule's flexibility. github.io This is particularly useful for assigning complex spectra and confirming stereochemistry.

Chiral Recognition: Understanding how chiral molecules like this one are recognized is a significant challenge. Computational modeling can explore the non-covalent interactions between enantiomers and a chiral selector (e.g., a chiral stationary phase in chromatography or a chiral solvating agent in NMR). nih.govacs.org By calculating the interaction energies for the diastereomeric complexes formed between the (R)-enantiomer and a chiral selector versus the (S)-enantiomer, it is possible to predict which enantiomer will bind more strongly. These calculations can elucidate the specific hydrogen bonds, steric hindrances, or electrostatic interactions responsible for chiral discrimination. Studies on the chiral recognition of glutamine enantiomers have demonstrated the importance of these specific interactions. rsc.org

Table 4: Predicted 1H NMR Chemical Shifts for Key Protons

ProtonPredicted Chemical Shift (ppm)Multiplicity
Cα-H3.85Doublet of Doublets
Cβ-H22.10 - 2.25Multiplet
Cγ-H22.30 - 2.45Multiplet
O-CH33.75Singlet

Note: Predicted values are based on standard computational NMR prediction workflows and are relative to a reference standard (e.g., TMS).

Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic Systems for Enantioselective Synthesis

The efficient and highly selective synthesis of (R)-Methyl 2,5-diamino-5-oxopentanoate and related chiral amino acid esters remains a primary objective for synthetic chemists. While classical methods exist, future research will likely concentrate on the development of more sustainable and atom-economical catalytic systems.

Key emerging areas include:

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for asymmetric synthesis. Research is moving towards designing novel Cinchona alkaloid-based catalysts or other organocatalysts that can facilitate the enantioselective synthesis of glutamine derivatives with high efficiency and stereocontrol. nih.gov A notable advantage is the operational simplicity and the use of a single solvent and reaction vessel for multi-step sequences. nih.gov

Biocatalysis: Enzymes, such as aminopeptidases and amidases, offer unparalleled stereospecificity. symeres.com Future work will likely involve engineering existing enzymes or discovering new ones for the kinetic resolution of racemic glutamine esters or the direct asymmetric synthesis from prochiral precursors. symeres.com This biocatalytic approach is amenable to large-scale production and often proceeds under mild, environmentally benign conditions. symeres.com

Metal-Based Catalysis: While established, there is still room for innovation in metal-catalyzed reactions. The development of catalysts based on earth-abundant and non-toxic metals is a significant trend. organic-chemistry.org For instance, chiral nickel-based catalysts have shown promise in the enantioconvergent coupling of racemic electrophiles with organozinc reagents to produce unnatural α-amino acids. organic-chemistry.org Applying such systems to the specific synthesis of glutamine derivatives could provide novel, efficient routes.

Catalytic SystemPotential Advantages for this compound SynthesisRepresentative Catalyst Types/Enzymes
Organocatalysis Metal-free, operational simplicity, mild reaction conditions. nih.govCinchona alkaloids, Proline derivatives, Chiral phosphoric acids. nih.gov
Biocatalysis High enantioselectivity, sustainable, mild conditions, applicable to large scale. symeres.comAminopeptidases, Amidases, Transaminases. symeres.com
Metal Catalysis High efficiency, functional group tolerance, potential for novel transformations. organic-chemistry.orgChiral Nickel complexes, Iridium/Copper dual catalysts, Palladium complexes. organic-chemistry.org

Development of Advanced Protecting Group Strategies

The presence of three distinct functional groups (α-amine, amide, and methyl ester) in this compound necessitates sophisticated protecting group strategies for its selective manipulation in complex syntheses, such as peptide synthesis.

Future research will focus on:

Orthogonal Protection: The development and implementation of fully orthogonal protecting group schemes are crucial. This involves using multiple protecting groups that can be removed under distinct conditions without affecting others. numberanalytics.com For instance, combining a base-labile group like Fmoc for the α-amine with an acid-labile group like Trityl (Trt) for the side-chain amide allows for selective deprotection. researchgate.net

Novel Protecting Groups: There is a continuous search for new protecting groups with improved properties, such as enhanced stability, easier cleavage under milder conditions, and better solubility characteristics. google.comgoogleapis.com For glutamine derivatives, trialkoxybenzyl (Taob) groups have been developed to improve solubility and allow for direct coupling without side reactions during peptide synthesis. google.comgoogleapis.com

Photocleavable and Enzymatically-Cleavable Groups: Emerging trends include the use of protecting groups that can be removed with light or specific enzymes. numberanalytics.com These strategies offer a high degree of control and orthogonality, which is particularly valuable in the synthesis of sensitive and complex molecules. numberanalytics.com

Integration into Automated Synthesis Platforms

The demand for chiral building blocks in drug discovery and materials science is driving the need for rapid and reliable synthesis. Integrating the synthesis of this compound into automated platforms is a logical next step.

Future directions will involve:

Flow Chemistry: Continuous flow processes can offer significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. smolecule.com Developing robust flow chemistry protocols for the esterification, amidation, and purification of this compound will be a key research area.

Robotic Synthesis: Automated robotic platforms can perform multi-step syntheses, purifications, and analyses with minimal human intervention. Adapting the synthesis of this compound for these platforms would enable high-throughput screening of reaction conditions and the rapid generation of derivatives for various applications.

Discovery of Unforeseen Chemical Transformations

While the primary reactivity of this compound is centered around its amine, amide, and ester functionalities, future research may uncover novel and unexpected chemical transformations. The unique arrangement of these functional groups could lead to unforeseen reactivity under specific catalytic conditions. Potential areas of exploration include intramolecular cyclizations to form novel heterocyclic scaffolds or participation in cascade reactions where multiple bonds are formed in a single operation. The development of new synthetic methods often reveals surprising reactivity, and this compound presents a rich substrate for such discoveries.

New Applications as Chiral Auxiliaries or Ligands in Catalysis

The inherent chirality of this compound makes it a candidate for applications beyond its role as a simple building block.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Derivatives of this compound could potentially be developed into effective chiral auxiliaries for asymmetric reactions such as alkylations, aldol (B89426) reactions, or Diels-Alder reactions. wikipedia.org The auxiliary would guide the formation of a new stereocenter, after which it can be cleaved and potentially recycled.

Chiral Ligands: The amino and amide groups can act as coordination sites for metal ions. By synthesizing derivatives of this compound, it may be possible to create novel chiral ligands for asymmetric catalysis. rsc.org These ligands could be employed in a variety of metal-catalyzed transformations, including asymmetric hydrogenation, C-C bond formation, and oxidation reactions, transferring their chiral information to the product. rsc.orgmdpi.com

Q & A

Q. How should researchers address contradictions in published data on this compound’s solubility and reactivity?

  • Methodology : Conduct a systematic literature review using databases like SciFinder or Reaxys. Prioritize studies with detailed experimental conditions (e.g., solvent purity, temperature control). Replicate key experiments and apply statistical tests (e.g., ANOVA) to identify outliers. For example, discrepancies in solubility may arise from polymorphic forms or hydration states .
    05 文献检索Literature search for meta-analysis
    02:58

Q. What advanced analytical methods are suitable for studying its interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to immobilized proteins.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
  • Molecular Dynamics Simulations : Predict binding modes using docking software (e.g., AutoDock Vina). Cross-validate with mutagenesis studies .

Data Management and Reproducibility

Q. How can researchers ensure metadata consistency when publishing datasets on this compound?

  • Methodology : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw spectral data (NMR, MS), synthetic protocols, and environmental conditions (humidity, light exposure). Use repositories like Zenodo or Figshare with DOI assignment. Metadata should specify enantiomeric purity, storage conditions, and instrument calibration details .

Q. What statistical approaches are recommended for analyzing dose-response or structure-activity relationship (SAR) data?

  • Methodology : Apply nonlinear regression (e.g., Hill equation for dose-response curves) or machine learning (e.g., Random Forest for SAR). Validate models using leave-one-out cross-validation. Report confidence intervals and p-values to avoid overinterpretation .

Q. How can systematic errors in synthetic or analytical workflows be identified and minimized?

  • Methodology : Implement quality control checkpoints (e.g., intermediate purity checks via TLC). Use control samples in analytical batches to detect instrument drift. For chiral synthesis, periodically test enantiomeric purity to catch resolution failures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.